3,5-Diaminopyridin-4-ol 3,5-Diaminopyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 94201-57-7
VCID: VC16983869
InChI: InChI=1S/C5H7N3O/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9)
SMILES:
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

3,5-Diaminopyridin-4-ol

CAS No.: 94201-57-7

Cat. No.: VC16983869

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

3,5-Diaminopyridin-4-ol - 94201-57-7

Specification

CAS No. 94201-57-7
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name 3,5-diamino-1H-pyridin-4-one
Standard InChI InChI=1S/C5H7N3O/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9)
Standard InChI Key WFLQGXOIDGIFBA-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=O)C(=CN1)N)N

Introduction

Structural and Molecular Analysis of Pyridine Derivatives

Comparative Structural Features

3,5-Diaminopyridin-4-ol (C₅H₇N₃O) is a pyridine derivative featuring hydroxyl and amino substituents at positions 4, 3, and 5, respectively. Its structure differs from the closely related 4,5-diaminopyridin-3-ol (PubChem CID 67349527), which has amino groups at positions 4 and 5 and a hydroxyl group at position 3 . The positional isomerism significantly impacts electronic distribution and hydrogen-bonding capabilities, thereby influencing reactivity and biological activity.

Key Molecular Descriptors:

  • Molecular Weight: 125.13 g/mol (calculated for 4,5-diaminopyridin-3-ol) .

  • SMILES Notation: For 4,5-diaminopyridin-3-ol: C1=C(C(=C(C=N1)O)N)N .

  • IUPAC Name: 4,5-diaminopyridin-3-ol (analogous structure) .

Synthetic Methodologies for Aminopyridines

Nitration and Ammonia Substitution

A patent (CN114315706A) outlines a three-step synthesis for 3,4-diaminopyridine, which may inform strategies for synthesizing 3,5-diaminopyridin-4-ol :

  • Nitration: 4-Methoxypyridine reacts with fuming nitric acid to yield 4-methoxy-3-nitropyridine.

  • Ammonolysis: Substitution of methoxy with amino groups using concentrated ammonia.

  • Hydrogenation: Catalytic reduction of nitro groups to amines using palladium on carbon .

Reaction Conditions:

StepReagentsTemperatureDurationYield
1HNO₃100–120°C5–24 hrs55–67%
2NH₃(aq)100°C24 hrs
3H₂/Pd-C0.3–0.5 MPa99.5% purity

This method avoids hazardous reagents like phosphorus oxychloride, enhancing safety and scalability .

Biomedical Applications of Aminopyridines

Neuromuscular Therapeutics

3,4-Diaminopyridine (3,4-DAP) has been validated in a randomized controlled trial for Lambert-Eaton myasthenia (LEM), demonstrating 72% efficacy in preventing muscle weakness relapse during placebo withdrawal . Key findings include:

Clinical Outcomes:

ParameterContinuous 3,4-DAP (n=14)Placebo (n=18)p-value
>30% deterioration in 3TUG0%72.2%<0.0001
W-SAS improvement85.7%5.6%<0.0001

3,4-DAP’s mechanism involves blocking voltage-gated potassium channels, enhancing acetylcholine release at neuromuscular junctions .

Future Research Directions

  • Synthetic Optimization: Adapting CN114315706A’s methodology to target 3,5-diaminopyridin-4-ol.

  • Pharmacological Screening: Assessing ion channel modulation and anticancer potential.

  • Analytical Characterization: High-resolution mass spectrometry and XRD studies for structural elucidation.

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